molecular formula C16H18ClNO4S B511554 4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide CAS No. 873578-91-7

4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B511554
CAS No.: 873578-91-7
M. Wt: 355.8g/mol
InChI Key: KHLRCIMIHWLQRY-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is an organic compound with the molecular formula C16H18ClNO4S. This compound is characterized by the presence of a chloro group, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5-dimethoxyaniline
  • 4-methylbenzenesulfonamide
  • 2,5-dimethoxybenzenesulfonamide

Uniqueness

4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups with the sulfonamide moiety enhances its potential for diverse applications in scientific research .

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-11-4-6-12(7-5-11)10-18-23(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLRCIMIHWLQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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